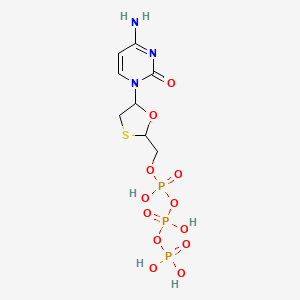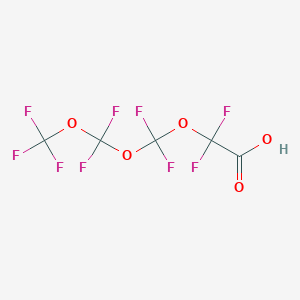
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring with an amino group and a methyl ester group attached, making it a versatile molecule in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate typically involves the reaction of furan derivatives with amino and ester groups. One common method is the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization to form the furan ring . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate: Similar structure but with a tetrahydrofuran ring instead of a dihydrofuran ring.
Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring, offering different reactivity and applications.
Uniqueness
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is unique due to its specific ring structure and functional groups, which provide distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
70946-43-9 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl 2-(2-amino-3H-furan-2-yl)acetate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)5-7(8)3-2-4-11-7/h2,4H,3,5,8H2,1H3 |
Clave InChI |
FUTSCNJQJJFMGM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CC=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)
![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)



![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)


![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)

![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)

